tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate
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Overview
Description
tert-Butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Preparation Methods
The synthesis of tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperazine derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the carbonyl carbon of the tert-butyl carbamate, leading to the formation of the desired product.
Chemical Reactions Analysis
tert-Butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
tert-Butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors in the body, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
tert-Butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate can be compared with other piperazine derivatives such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has similar structural features but differs in the substituents on the piperazine ring.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another similar compound with different substituents, leading to different biological activities.
Properties
Molecular Formula |
C19H29N3O3 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-14-7-6-8-16(15(14)2)21-9-11-22(12-10-21)17(23)13-20-18(24)25-19(3,4)5/h6-8H,9-13H2,1-5H3,(H,20,24) |
InChI Key |
OAMALYWZLCAXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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